(4-[1,2,3]Thiadiazol-4-Yl-Phenyl)-Acetonitrile
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Overview
Description
(4-[1,2,3]Thiadiazol-4-Yl-Phenyl)-Acetonitrile is a useful research compound. Its molecular formula is C10H7N3S and its molecular weight is 201.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Potential of 1,3,4-Thiadiazole Derivatives
Research has established 1,3,4-thiadiazole and its derivatives as crucial scaffolds in medicinal chemistry due to their wide-ranging pharmacological activities. These compounds are recognized for their antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral properties. The versatility of the 1,3,4-thiadiazole core, allowing for diverse chemical modifications, underscores its importance in the design of new drug-like molecules with potential medical applications (Lelyukh, 2019).
Synthesis and Significance in Medicinal Chemistry
The synthesis and biological significance of 1,3,4-thiadiazolines and related heterocyclic compounds have been extensively studied. These compounds are synthesized primarily through cyclization reactions of thiosemicarbazone under various conditions, highlighting their significant pharmaceutical relevance against different fungal and bacterial strains (Yusuf & Jain, 2014).
Role in Optoelectronic Materials
Recent studies have also explored the application of thiadiazole derivatives in the field of optoelectronics. These materials, including benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole (BBT)-based materials, have been reviewed for their potential in organic optoelectronic research activities. The unique open-shell biradical nature of BBT-based materials suggests future research directions for these materials in electronic devices and luminescent elements (Tam & Wu, 2015).
Antidiabetic and Antimicrobial Activities
Thiadiazole derivatives have also been identified as promising agents in antidiabetic and antimicrobial research. Their interaction with various biological targets, such as sodium-glucose linked transporters and peroxisome proliferator-activated receptors, underlines their potential as antidiabetic agents. Additionally, their broad-spectrum antimicrobial activities further emphasize the diverse pharmacological applications of thiadiazole scaffolds (Datar & Deokule, 2014).
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives have been under intense investigation due to their expansive range of biological activities .
Mode of Action
It’s known that many 1,3,4-thiadiazole derivatives exhibit high antibacterial, antifungal, and antiviral activity . The compound’s interaction with its targets likely involves the formation of bonds with key enzymes or receptors, thereby inhibiting their function .
Biochemical Pathways
It’s known that many 1,3,4-thiadiazole derivatives have been found to have an inhibitory effect on various bacteria strains . This suggests that the compound may interfere with essential biochemical pathways in these organisms, leading to their inhibition .
Result of Action
It’s known that many 1,3,4-thiadiazole derivatives exhibit high antibacterial, antifungal, and antiviral activity . This suggests that the compound may lead to the death or inhibition of these organisms at the molecular and cellular level .
Future Directions
Properties
IUPAC Name |
2-[4-(thiadiazol-4-yl)phenyl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c11-6-5-8-1-3-9(4-2-8)10-7-14-13-12-10/h1-4,7H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSPZXUZFHJCLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C2=CSN=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371973 |
Source
|
Record name | [4-(1,2,3-Thiadiazol-4-yl)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-46-6 |
Source
|
Record name | 4-(1,2,3-Thiadiazol-4-yl)benzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175205-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(1,2,3-Thiadiazol-4-yl)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.